molecular formula C12H9Cl2NO B1583262 5-Chloro-2-(2-chlorophenoxy)aniline CAS No. 56966-48-4

5-Chloro-2-(2-chlorophenoxy)aniline

Cat. No.: B1583262
CAS No.: 56966-48-4
M. Wt: 254.11 g/mol
InChI Key: PHORTNLNXNZNET-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-chlorophenoxy)aniline is an organic compound with the molecular formula C12H9Cl2NO. It is a chlorinated derivative of aniline and phenoxy compounds, characterized by the presence of two chlorine atoms and an aniline group attached to a phenoxy ring. This compound is primarily used in research and development settings and is not intended for medicinal or household use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2-chlorophenoxy)aniline can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions .

Another method involves the nitration of m-dichlorobenzene to produce 2,4-dichloronitrobenzene, followed by high-pressure amination to yield 5-chloro-2-nitroaniline. The nitro group is then reduced to form the desired aniline derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2-chlorophenoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions typically target the nitro group, converting it to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
5-Chloro-2-(2-chlorophenoxy)aniline is primarily utilized as a building block in organic synthesis. It is involved in the production of more complex molecules, including pharmaceuticals and agrochemicals. Its chlorinated structure allows for diverse chemical modifications, making it a versatile intermediate in various synthetic pathways.

Synthesis Methods
The compound can be synthesized through several methods:

  • Suzuki-Miyaura Coupling Reaction : This method uses palladium catalysts to form carbon-carbon bonds under mild conditions.
  • Nitration and Reduction : Starting from m-dichlorobenzene, nitration produces 2,4-dichloronitrobenzene, which can then be reduced to yield this compound .

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown its ability to inhibit bacterial enzymes and disrupt mitochondrial function, affecting cellular energy metabolism . This property suggests potential applications in developing antimicrobial agents.

Case Study: Antimalarial Activity
A study investigated the antiplasmodial activity of compounds related to this compound. The results indicated that derivatives of this compound could serve as effective treatments against malaria by targeting multiple pathways within the parasite .

Industrial Applications

Dyes and Pigments
In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments. Its chlorinated structure enhances the color properties of dyes, making it valuable in textile applications.

Agrochemical Development
The compound plays a role in developing agrochemicals, particularly herbicides and fungicides. Its effectiveness as an active ingredient in biocidal products has been noted in various studies .

Analytical Applications

Separation Techniques
this compound can be analyzed using high-performance liquid chromatography (HPLC). A reverse phase HPLC method has been developed for its separation, which is applicable for pharmacokinetic studies and impurity isolation . This analytical method enhances the understanding of the compound's behavior in biological systems.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-chlorophenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit enoyl-[acyl-carrier-protein] reductase, a key enzyme in fatty acid synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2’,4-dichlorodiphenyl ether
  • 5-Chloro-2-methyl aniline
  • 2,4-Dichloroaniline

Uniqueness

5-Chloro-2-(2-chlorophenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research applications and the synthesis of specialized compounds .

Biological Activity

5-Chloro-2-(2-chlorophenoxy)aniline is a halogenated aromatic amine that has garnered attention for its potential biological activities, particularly in biochemical assays and studies involving enzyme inhibition and protein interactions. This compound is structurally related to other chlorinated anilines and phenoxy compounds, which are known for various biological effects, including antimicrobial and herbicidal properties.

  • Molecular Formula : C12H9Cl2NO
  • Molecular Weight : 256.11 g/mol
  • CAS Number : 56966-48-4

Enzyme Inhibition

This compound has been utilized in biochemical assays to assess its role as an enzyme inhibitor. The compound's structural characteristics allow it to interact with various enzymes, potentially altering their activity. Such interactions are crucial in drug development, where enzyme inhibition can lead to therapeutic benefits.

Cytotoxicity and Safety

Research indicates that derivatives of chlorinated anilines, including this compound, exhibit varying levels of cytotoxicity. For instance, studies on related compounds have shown that certain chlorinated anilines can induce hemolytic anemia and methaemoglobinemia in animal models, suggesting a need for careful assessment of their safety profiles in therapeutic applications .

Antimalarial Studies

A notable study examined the efficacy of hybrid drugs incorporating aniline derivatives against malaria. The results highlighted significant differences in the effective dose (ED50) between the hybrid compounds and traditional antimalarials such as chloroquine. Although this study focused on a different hybrid compound, it underscores the potential of aniline derivatives like this compound in developing new antimalarial therapies .

Toxicological Assessments

Toxicological evaluations have classified chlorinated anilines as hazardous substances with acute toxicity risks. For example, exposure to 2-chloroaniline, a related compound, resulted in dose-dependent increases in methaemoglobin levels and erythrocyte toxicity. Such findings indicate that similar effects may be anticipated with this compound, necessitating thorough safety assessments before clinical use .

Comparative Analysis of Biological Activity

The following table summarizes key findings from various studies related to the biological activity of this compound and its derivatives:

Compound Biological Activity Study Reference
This compound Enzyme inhibition; potential cytotoxicity
Sarcosine-aniline hybrid Antimalarial efficacy; lower toxicity
2-Chloroaniline Acute toxicity; erythrocyte damage

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Chloro-2-(2-chlorophenoxy)aniline, and how do reaction conditions influence yield?

Answer:

  • Microwave-assisted synthesis is a high-yield method (up to 96%) involving the reaction of 2-chlorophenol with 5-chloro-2-nitroaniline under controlled microwave irradiation, followed by nitro group reduction (e.g., using Pd/C and H₂). Key parameters include temperature (80–120°C), solvent choice (e.g., DMF or ethanol), and reaction time (1–3 hours) to minimize side products .
  • Multi-step conventional synthesis may involve Ullmann coupling or nucleophilic aromatic substitution, requiring precise control of stoichiometry and catalysts (e.g., CuI for coupling reactions). Post-synthesis purification via column chromatography or recrystallization is critical for achieving >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

Answer:

  • Structural confirmation : Use 1^1H NMR (500 MHz, DMSO-d₆) to identify aromatic proton environments (δ 6.8–7.5 ppm) and amine protons (δ 5.2–5.6 ppm). 13^{13}C NMR confirms the presence of chloro and phenoxy substituents .
  • Purity assessment : Thin-layer chromatography (TLC, silica gel, hexane:ethyl acetate 7:3) and high-performance liquid chromatography (HPLC) with UV detection at 254 nm .
  • Spectroscopic analysis : FTIR for functional groups (N-H stretch at ~3400 cm⁻¹, C-Cl at ~750 cm⁻¹) .

Q. What are the key physicochemical properties relevant to handling this compound?

Answer:

  • Molecular formula : C₁₂H₈Cl₂NO (CAS 2379-75-1) .
  • Stability : Light-sensitive; store in amber vials under inert gas (N₂/Ar) at 2–8°C. Avoid prolonged exposure to moisture to prevent hydrolysis .
  • Solubility : Soluble in DMSO (>50 mg/mL), ethanol (~20 mg/mL), and dichloromethane. Insoluble in water .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what mechanisms underlie its activity?

Answer:

  • Antimicrobial activity : Demonstrates dose-dependent inhibition against Staphylococcus aureus (MIC = 12.5 µg/mL) by disrupting cell wall synthesis via binding to penicillin-binding proteins (PBPs). Comparative studies with 5-chloro-2-(pyrrolidin-1-yl)aniline show enhanced activity due to the phenoxy group’s lipophilicity .
  • Apoptosis induction : In vitro studies on human cancer cell lines (e.g., MCF-7) reveal IC₅₀ values of 15–20 µM, linked to caspase-3 activation and mitochondrial membrane depolarization. Structural analogs lacking the chloro substituent show reduced efficacy, highlighting the role of halogen bonding in target recognition .

Q. How can researchers resolve contradictions in reported synthetic yields or biological data?

Answer:

  • Yield discrepancies : Variations in microwave power (300–600 W) or solvent polarity (DMF vs. ethanol) may explain differences (e.g., 85% vs. 96% yields). Systematic optimization using design-of-experiments (DoE) approaches is recommended .
  • Biological variability : Cell line-specific responses (e.g., HT-29 vs. HeLa) and assay conditions (serum concentration, incubation time) can alter IC₅₀ values. Validate findings with orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) .

Q. What advanced computational methods support the analysis of this compound’s reactivity?

Answer:

  • DFT calculations : Predict vibrational frequencies (e.g., C-Cl stretches) and HOMO-LUMO gaps (ΔE ≈ 4.2 eV) to correlate electronic structure with redox behavior. Compare with experimental IR and UV-Vis data to validate computational models .
  • Molecular docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to identify binding motifs. The chloro-phenoxy moiety shows strong hydrophobic interactions in active sites .

Q. How does this compound compare to structural analogs in synthetic and functional studies?

Answer:

Analog Structural Variation Key Differences
5-Chloro-2-(4-methylpiperazin-1-yl)anilinePiperazine substitutionEnhanced solubility but reduced antimicrobial potency
2-(2,4-Dichlorophenoxy)anilineAdditional Cl substituentHigher logP (3.1 vs. 2.8) and improved herbicidal activity
5-Fluoro-2-(oxolan-2-ylmethoxy)anilineFluorine and tetrahydrofuran groupsAltered metabolic stability in hepatic microsomes

Q. What methodologies are recommended for studying reaction intermediates or degradation pathways?

Answer:

  • LC-MS/MS : Track intermediates during synthesis (e.g., nitro-reduction byproducts) with high sensitivity. Use electrospray ionization (ESI+) in MRM mode for quantification .
  • Accelerated stability studies : Expose the compound to heat (40–60°C) and UV light to identify degradation products (e.g., quinone formation via oxidation). Remediate instability using antioxidant additives (e.g., BHT) .

Properties

IUPAC Name

5-chloro-2-(2-chlorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHORTNLNXNZNET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205537
Record name 5-Chloro-2-(2-chlorophenoxy)aniline
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Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56966-48-4
Record name 2-Amino-2′,4-dichlorodiphenyl ether
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Record name 5-Chloro-2-(2-chlorophenoxy)aniline
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Record name 5-Chloro-2-(2-chlorophenoxy)aniline
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Record name 5-chloro-2-(2-chlorophenoxy)aniline
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Record name 5-CHLORO-2-(2-CHLOROPHENOXY)ANILINE
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Retrosynthesis Analysis

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